molecular formula C16H16F3NO3S B2605301 N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1351644-59-1

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2605301
CAS No.: 1351644-59-1
M. Wt: 359.36
InChI Key: KYHKQGCDUHKBQO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a hydroxy-substituted phenylpropyl group attached to a sulfonamide core and a para-trifluoromethylphenyl moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the hydroxy group may contribute to hydrogen bonding, influencing solubility and target interactions.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c1-15(21,12-5-3-2-4-6-12)11-20-24(22,23)14-9-7-13(8-10-14)16(17,18)19/h2-10,20-21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHKQGCDUHKBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3NO2S, with a molecular weight of 351.37 g/mol. The compound features a sulfonamide group, a trifluoromethyl group, and a phenolic hydroxyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC17H16F3NO2S
Molecular Weight351.37 g/mol
IUPAC NameThis compound

Research indicates that this compound may inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. The introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as an anti-inflammatory agent .

Inhibition of NF-κB Pathway

The NF-κB pathway is often activated in inflammatory diseases and cancers. Studies have shown that compounds with similar structural features can effectively inhibit this pathway, suggesting that this compound may exhibit comparable effects .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is believed to enhance the compound's interaction with target proteins by forming hydrogen bonds, thereby increasing its inhibitory effects against NF-κB . The sulfonamide moiety also contributes to the compound's biological activity by influencing its pharmacokinetic properties.

Biological Activity Data

Recent studies have explored the biological activity of this compound through various assays. The following table summarizes key findings from different studies:

Study ReferenceAssay TypeResult
NF-κB InhibitionSignificant inhibition observedPotential anti-inflammatory effects
Cytotoxicity AssayIC50 = 237 nM against cancer cell linesPromising anticancer agent
Transporter InteractionHigh affinity for MDR1 transporterMay affect drug resistance mechanisms

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study evaluating various sulfonamides, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions such as rheumatoid arthritis .

Case Study 2: Anticancer Potential

Another study focused on the compound's cytotoxic effects against several cancer cell lines. The results indicated that it effectively reduced cell viability at nanomolar concentrations, highlighting its potential as a novel anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Sulfonamide Derivatives with Varied Substituents

a) N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide ()
  • Structural Differences : Replaces the hydroxy and trifluoromethyl groups with chloro, nitro, and methyl substituents.
  • Crystallographic data (mean C–C bond length = 0.005 Å, R factor = 0.056) indicates a stable lattice structure, suggesting higher melting points .
  • Synthesis : Prepared via single-crystal X-ray diffraction methods, contrasting with the target compound’s likely multi-step nucleophilic substitution or sulfonylation routes.
b) N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ()
  • Structural Differences : Incorporates a bulky tert-butyl group and a piperidinyloxy moiety, introducing steric hindrance.
  • Synthesis : Synthesized via GP1 methods with 75% yield, suggesting efficient routes for complex sulfonamides. The target compound may require similar strategies but with adjustments for the hydroxy and CF₃ groups .

Trifluoromethyl-Containing Sulfonamides ()

a) N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide ()
  • Structural Differences : Features a pyrazole core with multiple fluorinated groups (CF₃, pentafluoroethyl).
  • Biological Relevance : Fluorinated pyrazoles are common in agrochemicals and pharmaceuticals, highlighting the role of CF₃ in enhancing binding affinity and resistance to oxidative metabolism .
b) N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide ()
  • Structural Differences : Lacks the hydroxypropyl chain but includes a chloroacetyl group, which may confer reactivity for further derivatization.

Piperazine-Linked Trifluoromethyl Derivatives ()

  • Example : N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin.
  • Comparison : The piperazine and cyclopentyl groups introduce conformational flexibility, while the CF₃ group aligns with the target compound’s electronic profile. Such structures are prevalent in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

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